molecular formula C10H13N3O2 B057102 4-(2,4-Diaminophenyl)morpholin-3-one CAS No. 482308-13-4

4-(2,4-Diaminophenyl)morpholin-3-one

Cat. No.: B057102
CAS No.: 482308-13-4
M. Wt: 207.23 g/mol
InChI Key: ILLFBLRLPINBMA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is used in the synthesis of an antithrombotic agent , suggesting that it may interact with proteins involved in blood coagulation.

Mode of Action

As a part of the synthesis of an antithrombotic agent , it may interact with its targets to inhibit the formation of blood clots.

Biochemical Pathways

Given its role in the synthesis of an antithrombotic agent , it might influence the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot.

Result of Action

As a precursor in the synthesis of an antithrombotic agent , it may contribute to the prevention of blood clot formation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Diaminophenyl)morpholin-3-one can be achieved through various synthetic routes. One common method involves the reaction of 2-(2-chloroethoxy)acetic acid with 4-nitroaniline in the presence of a phenylboronic acid catalyst. This reaction produces 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, which is then transformed into 4-(4-nitrophenyl)morpholin-3-one through a one-pot procedure .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The reaction conditions are optimized for higher yields and purity, and the product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Diaminophenyl)morpholin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-(2,4-Diaminophenyl)morpholin-3-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Aminophenyl)morpholin-3-one
  • 4-(3-Oxomorpholin-4-yl)phenyl

Uniqueness

4-(2,4-Diaminophenyl)morpholin-3-one is unique due to its specific substitution pattern on the morpholinone ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a unique combination of reactivity and biological activity, making it valuable in various applications .

Properties

IUPAC Name

4-(2,4-diaminophenyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c11-7-1-2-9(8(12)5-7)13-3-4-15-6-10(13)14/h1-2,5H,3-4,6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLFBLRLPINBMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=C(C=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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